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For researchers, scientists, and drug development professionals, this in-depth guide explores

the historical applications of Pevikon C-870 in biochemistry, focusing on its use as a support

medium in preparative electrophoresis. This whitepaper details the experimental protocols,

summarizes available data, and provides a workflow for this once-prominent technique.

Introduction: A Historical Perspective on
Electrophoretic Media
In the mid-20th century, the burgeoning field of biochemistry demanded robust methods for the

separation and purification of macromolecules. Electrophoresis, a technique that separates

charged molecules in an electric field, emerged as a powerful tool. The choice of a support

medium was critical to the success of these separations, with early options including paper and

various gels. In this context, Pevikon C-870, a copolymer of polyvinyl chloride and polyvinyl

acetate, gained traction as a solid support for preparative block electrophoresis, offering a

distinct set of advantages and challenges.

Pevikon was particularly valued for its high capacity, allowing for the separation of larger

quantities of protein compared to other methods of the time. This made it a suitable choice for

preparative work, where the goal was to isolate sufficient amounts of a specific protein for

further study. However, its use was not without complications, most notably the presence of

impurities that could affect the purity and biological activity of the separated molecules.

Core Application: Preparative Block Electrophoresis
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Pevikon C-870 found its primary application as the supporting medium in preparative block

electrophoresis for the separation of proteins, such as immunoglobulins (IgA), transferrin, and

alpha-1-antitrypsin from serum and other biological fluids.[1] The general principle involved

creating a solid block of Pevikon saturated with an appropriate buffer, applying the sample,

and then subjecting the block to an electric field to achieve separation.

Key Characteristics of Pevikon C-870 in Electrophoresis
Property Description

Implication for
Electrophoresis

Composition
Co-polymer of polyvinyl

chloride and polyvinyl acetate.

Inert matrix with minimal

interaction with proteins.

Form Fine, insoluble powder.
Used to create a porous block

or slurry for electrophoresis.

Porosity

The particle size and packing

density determined the pore

structure.

Influenced the migration of

macromolecules.

Purity

Contained a non-proteic,

water-soluble macromolecular

impurity.[1]

This impurity could co-elute

with the target protein and was

found to be immunogenic.[1]

Experimental Protocols
Detailed experimental protocols for Pevikon block electrophoresis are scarce in modern

literature. The following represents a synthesized protocol based on historical accounts and

general electrophoretic principles.

Preparation of the Pevikon Block
A critical first step in using Pevikon was the removal of impurities.

Materials:

Pevikon C-870 powder

Electrophoresis buffer (e.g., Barbital buffer, Tris-HCl buffer)
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Large beaker or flask

Stirring apparatus

Buchner funnel and filter paper

Electrophoresis tank with a horizontal plate

Procedure:

Washing the Pevikon: To minimize the impact of impurities, a thorough washing procedure

was essential.[1]

Suspend the Pevikon C-870 powder in a large volume of the chosen electrophoresis

buffer.

Stir the suspension vigorously for an extended period (e.g., several hours).

Allow the Pevikon to settle, and decant the supernatant.

Repeat the washing process multiple times (e.g., 5-10 times) with fresh buffer.

After the final wash, collect the Pevikon powder by filtration using a Buchner funnel.

Preparing the Slurry and Pouring the Block:

Resuspend the washed Pevikon in a minimal amount of fresh electrophoresis buffer to

form a thick, homogenous slurry.

Pour the slurry onto the horizontal plate of the electrophoresis tank.

Carefully level the slurry to create a block of uniform thickness and dimensions. The

dimensions of the block would vary depending on the amount of sample to be separated.

Use filter paper wicks to connect the ends of the Pevikon block to the buffer reservoirs of

the electrophoresis tank.

Sample Application and Electrophoresis
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Procedure:

Sample Preparation: The protein sample (e.g., serum) was typically dialyzed against the

electrophoresis buffer before application.

Sample Application: A narrow trench was carefully cut into the Pevikon block, usually near

the cathode for proteins with a net negative charge at the buffer pH. The prepared sample

was then gently pipetted into this trench.

Electrophoretic Run:

The electrophoresis tank was covered to prevent evaporation.

A constant voltage or current was applied across the block. The specific electrical

conditions (e.g., volts, milliamps) and the duration of the run were empirically determined

based on the proteins being separated and the buffer system used.

Cooling was often necessary to dissipate the heat generated during the run and prevent

denaturation of the proteins.

Elution of Separated Proteins
After the electrophoretic separation, the proteins of interest had to be recovered from the

Pevikon block.

Procedure:

Locating the Protein Bands: A guide strip was often cut from the side of the block and stained

to visualize the location of the separated protein bands.

Excision of the Pevikon Segment: Based on the stained guide strip, the section of the

Pevikon block containing the target protein was carefully excised.

Elution: The excised Pevikon segment was transferred to a column or a funnel with a fritted

disc. The protein was then eluted from the Pevikon by washing with an appropriate buffer.

The eluate was collected in fractions.
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Concentration and Analysis: The collected fractions were then concentrated, and the purity of

the isolated protein was assessed using other analytical techniques like

immunoelectrophoresis or gel electrophoresis.

Quantitative Data Summary
Quantitative data from the historical literature on Pevikon electrophoresis is not readily

available in a standardized format. The performance of the technique was highly dependent on

the specific experimental conditions.

Parameter
Typical Range/Value
(Estimated)

Factors Influencing the
Parameter

Protein Loading Capacity
Several hundred milligrams to

grams of protein.

Dimensions of the Pevikon

block.

Resolution

Lower than modern techniques

like polyacrylamide gel

electrophoresis.

Buffer composition, pH,

voltage gradient, run time, and

porosity of the block.

Recovery of Protein Variable, often incomplete.
Efficiency of the elution

process.

Mandatory Visualizations
Experimental Workflow for Pevikon Block
Electrophoresis
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Caption: Workflow for preparative protein separation using Pevikon block electrophoresis.
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Logical Relationship of Pevikon Electrophoresis
Components
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Caption: Key components and their roles in Pevikon electrophoresis.

Conclusion: A Stepping Stone in Separation Science
Pevikon C-870 played a significant, albeit transient, role in the history of biochemical

separation techniques. Its use in preparative block electrophoresis enabled the purification of

proteins on a scale that was previously challenging. However, the inherent issues with

impurities and the development of higher-resolution and more convenient techniques, such as

polyacrylamide gel electrophoresis and various forms of chromatography, ultimately led to its

decline in biochemical laboratories.

Understanding the principles and protocols of historical techniques like Pevikon
electrophoresis provides valuable context for the evolution of modern separation science. The

challenges faced by early researchers, such as dealing with impure reagents, spurred the

development of the highly refined and powerful methods that are now standard in research and

drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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